5-Benzyloxy-2-hydroxymethylphenol

Description

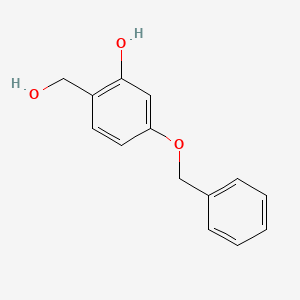

5-Benzyloxy-2-hydroxymethylphenol (CAS: 412339-25-4) is a benzene derivative with the molecular formula C₁₄H₁₄O₃ and a molecular weight of 230.26 g/mol . Its structure features a phenol ring substituted with a benzyloxy group (-OCH₂C₆H₅) at the 5-position and a hydroxymethyl group (-CH₂OH) at the 2-position. This combination of functional groups confers unique physicochemical properties, including moderate polarity and solubility in organic solvents like ethanol or dichloromethane. The benzyloxy group enhances stability against oxidation, while the hydroxymethyl group provides a site for further chemical modifications, making the compound valuable in synthetic organic chemistry and polymer research .

Properties

Molecular Formula |

C14H14O3 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

2-(hydroxymethyl)-5-phenylmethoxyphenol |

InChI |

InChI=1S/C14H14O3/c15-9-12-6-7-13(8-14(12)16)17-10-11-4-2-1-3-5-11/h1-8,15-16H,9-10H2 |

InChI Key |

ZXAHPLGUQWEZPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)CO)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-Benzyloxy-2-hydroxymethylphenol with structurally related compounds:

Key Differences and Implications

Reactivity :

- The aldehyde group in 2-Hydroxy-5-methoxybenzaldehyde enables nucleophilic addition reactions, unlike the hydroxymethyl group in the target compound .

- Phenyl 5-bromo-2-hydroxybenzoate exhibits higher electrophilic reactivity due to the bromine substituent, facilitating cross-coupling reactions .

Solubility: The carboxylic acid group in 5-[2-(Benzyloxy)phenyl]thiophene-2-carboxylic acid enhances water solubility compared to the purely aromatic target compound . 5-Methyl-2-phenylbenzoxazole’s heterocyclic structure reduces polarity, favoring solubility in non-polar solvents .

Stability :

- The benzyloxy group in the target compound provides superior oxidative stability compared to the aldehyde in 2-Hydroxy-5-methoxybenzaldehyde .

Research Findings

Synthetic Utility: this compound has been used as a monomer in polymer synthesis due to its dual functional groups, enabling controlled cross-linking . In contrast, 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione (CAS: 893738-83-5) is prioritized in medicinal chemistry for its imidazolidinedione core, which interacts with enzymatic targets .

Biological Activity :

- Brominated analogs like Phenyl 5-bromo-2-hydroxybenzoate show marked antimicrobial activity, whereas the target compound’s bioactivity remains understudied .

Industrial Relevance :

- Compounds with multiple suppliers (e.g., 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione , 5 suppliers) indicate higher commercial demand compared to the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.